2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile
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Overview
Description
2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile is a chemical compound with the molecular formula C13H14ClN3O3S and a molecular weight of 327.79 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in scientific research due to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile typically involves the reaction of 4-(2-chloroacetyl)piperazine with benzonitrile sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing or reducing agents such as potassium permanganate or sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of cell growth or induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile can be compared with other similar compounds, such as:
2-{[4-(Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile: This compound has a similar structure but may differ in its chemical reactivity and biological activity.
4-(2-Chloroacetyl)piperazine: This compound is a precursor in the synthesis of this compound and has its own unique properties.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O3S/c14-9-13(18)16-5-7-17(8-6-16)21(19,20)12-4-2-1-3-11(12)10-15/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTJYSFJMYFISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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